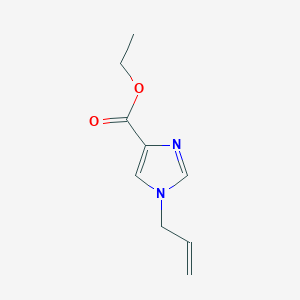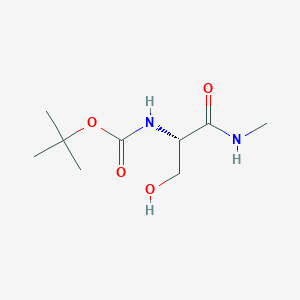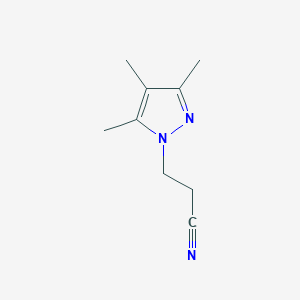
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile
Overview
Description
3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanenitrile is a biochemical compound used for proteomics research . It has a molecular formula of C9H13N3 and a molecular weight of 163.22 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1=C(N(N=C1C)CCC#N)C . This indicates that the compound contains a pyrazole ring with three methyl groups attached at positions 3, 4, and 5. The pyrazole ring is further connected to a propanenitrile group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available literature. It is known that it has a molecular weight of 163.22 . More specific properties like melting point, boiling point, and solubility would require further experimental analysis.Scientific Research Applications
Chemical Inhibitors and Cytochrome P450 Isoforms
Research on the selectivity of chemical inhibitors for cytochrome P450 isoforms is crucial for understanding drug-drug interactions in hepatic metabolism. Compounds related to 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile could potentially serve as selective inhibitors, aiding in the precise identification of CYP isoforms involved in drug metabolism. This knowledge is essential for predicting potential interactions and optimizing drug therapy (Khojasteh et al., 2011).
Heteroaromatic Compounds Synthesis
In the synthesis of novel functionalized heteroaromatic compounds, compounds similar to this compound may play a role. These compounds can participate in various chemical reactions, leading to the discovery of new rearrangements and the correction of structural assignments in heterocyclic chemistry. Such research is vital for advancing synthetic methods and understanding the chemistry of complex molecules (Moustafa et al., 2017).
Heterocyclic Compound Synthesis
Compounds like this compound are valuable building blocks for synthesizing a wide range of heterocyclic compounds, including pyrazolo-imidazoles and spiropyrans. The unique reactivity of these compounds under mild reaction conditions offers new pathways for creating diverse heterocyclic structures, which are important in various scientific and industrial applications (Gomaa & Ali, 2020).
Anticancer Agent Development
Pyrazoline derivatives, which can be synthesized from compounds related to this compound, are being explored for their anticancer properties. These compounds exhibit a range of biological activities, making them potential candidates for developing new anticancer agents. Research in this area focuses on synthesizing various pyrazoline derivatives and evaluating their biological effects against cancer cells (Ray et al., 2022).
Mechanism of Action
Target of Action
A related compound has been found to exhibit potent in vitro antipromastigote activity, suggesting a potential target in the leishmania major pteridine reductase 1 (lmptr1) pocket .
Mode of Action
It’s suggested that the compound may interact with its target through a desirable fitting pattern characterized by lower binding free energy .
properties
IUPAC Name |
3-(3,4,5-trimethylpyrazol-1-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-7-8(2)11-12(9(7)3)6-4-5-10/h4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOFVZOORDMPBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCC#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



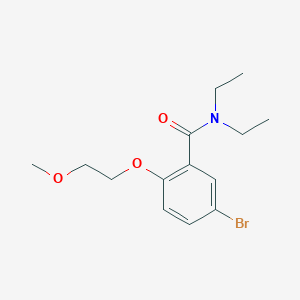
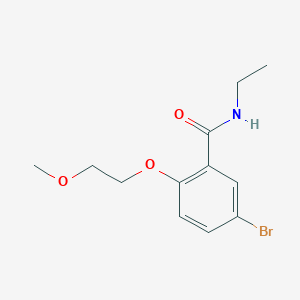


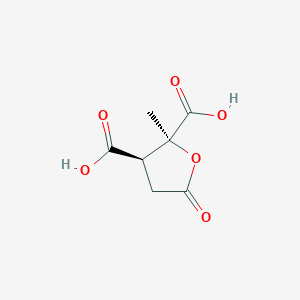

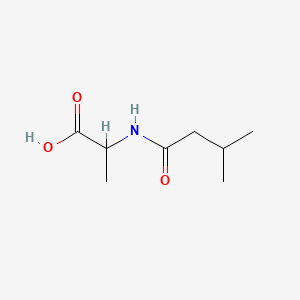

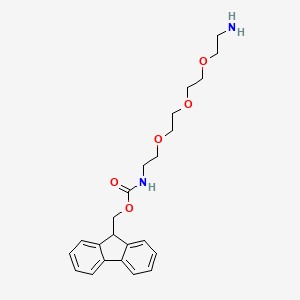
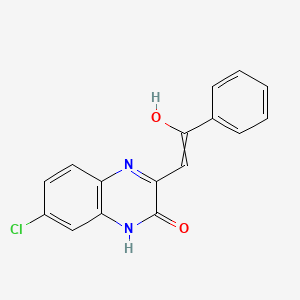

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-en-1-one](/img/structure/B3166059.png)
